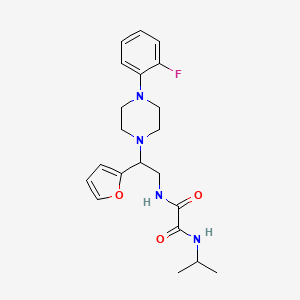

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide

Beschreibung

N1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide is a synthetic organic compound featuring a piperazine core substituted with a 2-fluorophenyl group, a furan-2-yl ethyl moiety, and an oxalamide linker terminating in an isopropyl group. Its molecular formula is C₂₂H₂₈FN₃O₃, with an average mass of 401.48 g/mol and a monoisotopic mass of 401.2116 g/mol . The compound’s structure integrates key pharmacophoric elements:

- Piperazine ring: A common motif in CNS-targeting drugs due to its ability to modulate neurotransmitter receptors (e.g., serotonin, dopamine).

- 2-Fluorophenyl substituent: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.

- Oxalamide linker: Provides conformational rigidity and hydrogen-bonding capacity, critical for receptor interactions.

Eigenschaften

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N'-propan-2-yloxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FN4O3/c1-15(2)24-21(28)20(27)23-14-18(19-8-5-13-29-19)26-11-9-25(10-12-26)17-7-4-3-6-16(17)22/h3-8,13,15,18H,9-12,14H2,1-2H3,(H,23,27)(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONLHGHZTWEWSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 402.5 g/mol . The compound features a piperazine ring substituted with a 2-fluorophenyl group and a furan moiety, which are linked through an ethylene bridge to an isopropyl oxalamide structure. This configuration suggests potential interactions with various biological targets, including receptors and enzymes.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 402.5 g/mol |

| Key Functional Groups | Piperazine, furan, isopropyl oxalamide |

| Potential Biological Targets | Receptors, enzymes, nucleoside transporters |

The biological activity of this compound is hypothesized to involve modulation of neurotransmitter systems. The presence of the piperazine ring suggests potential interactions with serotonin (5-HT) receptors, particularly 5-HT1A and 5-HT2A receptors, which are crucial in various neuropsychiatric disorders .

In vitro studies have indicated that compounds with similar structures can act as selective antagonists or agonists at these receptor sites, influencing neurotransmitter release and signaling pathways. This interaction could lead to therapeutic effects in conditions such as depression, anxiety, and schizophrenia.

Case Studies and Research Findings

Recent studies have explored the pharmacological profiles of compounds related to this compound:

- Receptor Binding Affinity : A related compound demonstrated high affinity for the 5-HT1A receptor with an IC50 value of 0.29 nM . Such binding affinity suggests that this compound may exhibit similar or enhanced potency in modulating serotonin signaling.

- Neuroprotective Effects : Preliminary studies indicate that derivatives of this compound may possess neuroprotective properties, potentially through antioxidant mechanisms or by enhancing neurotrophic factors.

- Selectivity Profile : The unique combination of the furan ring and piperazine scaffold may enhance selectivity towards specific nucleoside transporters, which could lead to novel therapeutic applications not achievable by other compounds.

Table 2: Summary of Biological Activities

| Study Focus | Findings |

|---|---|

| Receptor Binding Affinity | High affinity for 5-HT1A receptor (IC50 = 0.29 nM) |

| Neuroprotective Effects | Potential antioxidant properties |

| Selectivity Profile | Enhanced selectivity towards nucleoside transporters |

Vergleich Mit ähnlichen Verbindungen

Piperazine/Piperidine-Based Analogs

The compound shares structural homology with piperidine/piperazine derivatives such as W-18 , W-15 , and fentanyl (Figure 1, ). Key distinctions include:

| Feature | Target Compound | W-18/W-15 | Fentanyl |

|---|---|---|---|

| Core structure | Piperazine | Piperidine | Piperidine |

| Aryl substituent | 2-Fluorophenyl | 4-Nitrophenyl (W-18), Phenyl (W-15) | Phenyl |

| Secondary moiety | Furan-2-yl ethyl | Sulfonamide-chlorophenyl | Propanamide-phenyl |

| Therapeutic implication | Likely CNS modulation (inferred) | Opioid receptor binding (W-18) | μ-opioid receptor agonism |

The substitution of piperazine (vs. piperidine in W-15/W-18) may reduce opioid-like activity, as piperazine derivatives often target serotonin/dopamine receptors rather than opioid pathways .

Arylpiperazine Derivatives with Oxalamide Linkers

The oxalamide linker differentiates this compound from analogs like N1-(2-(4-bromophenyl)cyclopropyl)cyclohexane-1,4-diamine ().

Substituent-Driven Pharmacokinetic Variations

- 2-Fluorophenyl vs. 4-Chlorophenyl : Fluorine’s electronegativity enhances metabolic stability compared to chlorine’s larger size and lipophilicity.

- Furan-2-yl vs. Pyridinylmethyl () : The furan’s oxygen atom may reduce basicity compared to pyridine’s nitrogen, altering blood-brain barrier penetration.

Data Tables

Table 1: Structural and Physicochemical Comparison

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing this compound, and how is purity validated?

- Answer: The synthesis typically involves coupling a 2-fluorophenylpiperazine derivative with a furan-containing ethylamine intermediate, followed by oxalamide formation using isopropylamine. Key steps include:

- Step 1: Reacting 4-(2-fluorophenyl)piperazine with a furan-2-yl-ethyl bromide intermediate under nucleophilic substitution conditions (e.g., K₂CO₃ in DMF at 80°C).

- Step 2: Oxalamide formation via reaction with isopropyl isocyanate in anhydrous THF.

- Validation: Purity is confirmed using HPLC (≥95% purity threshold) and structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the stereochemical configuration of the compound confirmed?

- Answer: X-ray crystallography is the gold standard for determining absolute stereochemistry. For example, analogous piperazine-furan derivatives have been resolved using single-crystal diffraction (e.g., CCDC deposition numbers in [9]). Chiral HPLC with a polysaccharide-based column can also separate enantiomers, with mobile phases optimized using heptane/ethanol mixtures .

Q. What safety precautions are critical during handling?

- Answer: Follow OSHA guidelines (29 CFR 1910):

- PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (acute toxicity category 4).

- Ventilation: Use fume hoods to avoid inhalation of aerosols (respiratory irritant per GHS classification).

- Contradictions: Safety data vary between sources; cross-reference SDS from multiple vendors (e.g., conflicting NOx emission reports in [1] vs. [8]).

Advanced Research Questions

Q. How can computational modeling predict target interactions, particularly in the CNS?

- Answer: Molecular docking (AutoDock Vina) using crystal structures of dopamine D₂/D₃ receptors (PDB: 6CM4) identifies key binding motifs:

- Piperazine moiety: Forms hydrogen bonds with Asp110³·³².

- Furan group: Engages in π-π stacking with Phe345⁶·⁵².

- Validation: Compare binding affinities (Kᵢ) with reference ligands (e.g., aripiprazole) via radioligand displacement assays .

Q. What strategies improve metabolic stability for in vivo studies?

- Answer: Structural modifications to reduce CYP450-mediated oxidation:

- Fluorine substitution: Enhances electron-withdrawing effects at the 2-fluorophenyl group, slowing hepatic metabolism.

- Isopropyloxalamide: Increases steric bulk to shield labile amide bonds.

- Assays: Microsomal stability tests (human/rat liver microsomes) quantify half-life (t₁/₂) improvements .

Q. How do researchers resolve contradictions in reported receptor binding data?

- Answer: Discrepancies in D₂ vs. 5-HT₁A affinity may arise from assay conditions:

- Radioligand choice: [³H]Spiperone (D₂-selective) vs. [³H]8-OH-DPAT (5-HT₁A-selective).

- Buffer pH: Variations in Tris-HCl (pH 7.4 vs. 8.0) alter protonation states of basic piperazine nitrogen.

- Resolution: Perform parallel assays under standardized conditions and validate with functional cAMP assays .

Q. What in vitro models assess neurotoxicity risks?

- Answer: Use differentiated SH-SY5Y neuronal cells:

- Endpoint 1: MTT assay for mitochondrial dysfunction (48-hour exposure, IC₅₀ calculation).

- Endpoint 2: Caspase-3 activation (fluorometric assay) to quantify apoptosis.

- Controls: Compare with known neurotoxins (e.g., rotenone) and neuroprotectants (e.g., BDNF) .

Methodological Case Studies

Case Study: Optimizing Solubility for Intravenous Administration

- Challenge: Low aqueous solubility (<10 µg/mL at pH 7.4).

- Solution:

- Co-solvent system: 10% DMSO + 20% Captisol® in saline.

- Result: Solubility increased to 1.2 mg/mL, enabling 5 mg/kg dosing in rat PK studies .

Case Study: Resolving HPLC Co-Elution of Diastereomers

- Challenge: Overlapping peaks (R = 1.2) on C18 columns.

- Solution: Switch to a pirkle-type chiral column (Chiralpak IA-3) with hexane/ethanol (90:10) mobile phase.

- Result: Baseline separation (R = 2.5) achieved at 1.0 mL/min flow rate .

Key Citations

- Synthesis & Characterization: [2, 9, 12]

- Safety & Handling: [1, 8]

- Pharmacokinetics: [17, 19]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.